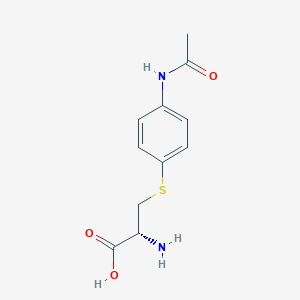
Acetaminophen cysteine
概要
説明
Acetaminophen cysteine is a metabolite of acetaminophen . Acetaminophen is a common medication used for its analgesic and antipyretic effects . It can be metabolized to form Acetaminophen cysteine .
Synthesis Analysis
A study has shown that a sensitive approach by liquid chromatography – tandem mass spectrometry (LC/MS/MS) method using the AB Sciex QTRAP 5500 was developed and validated for the detection and quantification of Acetaminophen cysteine in human plasma .Chemical Reactions Analysis
Acetaminophen can be metabolized to form Acetaminophen cysteine . A study has shown that Acetaminophen cysteine can induce harmful cellular damage . Another study has shown that the thermodynamics factors of Acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure .科学的研究の応用
Kidney Toxicity Studies
Acetaminophen cysteine conjugates have been used in studies to understand kidney toxicity. These conjugates have been found to induce cellular impairment in human proximal tubular kidney HK-2 cells . This has provided valuable insights into the mechanisms of kidney toxicity and potential therapeutic interventions.
Oxidative Stress Induction
Research has shown that cysteine conjugates with aminophenol are potent inducers of oxidative stress, causing significant injury in kidney cells . This makes them useful in studies investigating oxidative stress and its effects on cellular health.
Drug Metabolism
Acetaminophen and its derivatives can be metabolized to oxidation products and conjugated with glutathione . The study of these metabolic pathways can provide important information about drug metabolism and detoxification processes in the body.
Toxicity Comparison
The harmful effects of cysteine-aminophenolic conjugates are considered in the description of Acetaminophen or p-aminophenol toxicity . This allows for a comparative analysis of the toxicity levels of different compounds.
Detection and Quantification
A more sensitive approach by liquid chromatography – tandem mass spectrometry (LC/MS/MS) method has been developed and validated for the detection and quantification of acetaminophen – cysteine adducts (APAP–CYS) in human plasma . This can be used in various research and clinical applications.
Overdose Analysis
The method mentioned above has been successfully applied in a preliminary clinical study to determine APAP–CYS concentration from acetaminophen overdose patients . This can help in the management and treatment of acetaminophen overdose cases.
Safety And Hazards
将来の方向性
A study has shown that Acetaminophen cysteine can induce harmful cellular damage . This suggests that the harmful effects of cysteine-aminophenolic conjugates ought to be considered in the description of APAP or PAP toxicity . Another study has shown that the thermodynamics factors of Acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . This suggests that these results will make available valued information on the Thermodynamics behavior of Acetaminophen (AP), Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS) metabolites which can be used to recognize their behavior in the body and how they are metabolized .
特性
IUPAC Name |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(14)13-8-2-4-9(5-3-8)17-6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXXYPCOKGXOE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214000 | |
| Record name | Acetaminophen cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaminophen cysteine | |
CAS RN |
64014-06-8 | |
| Record name | Acetaminophen-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64014-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaminophen cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064014068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaminophen cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: APAP-Cys adduct formation is considered a critical step in APAP-induced liver injury. These adducts can disrupt protein function and trigger a cascade of events leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. [, ]
A: The molecular formula of APAP-Cys is C11H14N2O4S, and its molecular weight is 270.3 g/mol. [, ]
A: Yes, researchers have used techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to characterize and quantify APAP-Cys. This method relies on the electrochemical properties of the molecule for detection. []
A: The stability of APAP-Cys likely depends on factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully characterize its stability profile under various conditions. []
ANone: APAP-Cys is not known to have any intrinsic catalytic properties. Its significance lies in its role as a biomarker of APAP exposure and a mediator of APAP-induced liver injury.
A: While computational studies specifically on APAP-Cys are limited in the provided research, computational chemistry has been used to analyze the thermodynamics of APAP and its metabolites using density functional theory. [] This type of research can provide insights into the reactivity and potential interactions of APAP and its metabolites, including APAP-Cys.
A: The structure of APAP-Cys, specifically the covalent bond between NAPQI and the cysteine residue, underpins its ability to disrupt protein function. This structural modification is central to its role in APAP-induced liver injury. []
ANone: Since APAP-Cys is primarily a metabolite and biomarker, formulation strategies are not typically focused on this molecule. Research primarily focuses on understanding its formation and implications for APAP toxicity.
A: Research suggests that renal function can impact the elimination of APAP metabolites, including APAP-glucuronide. [] While the specific impact on APAP-Cys levels requires further investigation, it highlights the potential interplay between renal function and APAP metabolism.
A: Yes, researchers have investigated APAP-Cys concentrations in various groups, including healthy individuals, chronic pain patients, and individuals with different alcohol consumption patterns. [, ] These studies help to understand how APAP metabolism and, consequently, APAP-Cys formation may differ between populations.
A: Research indicates that lower concentrations of APAP-Cys can be detected even after exposure to therapeutic doses of APAP. [] This finding underscores the sensitivity of APAP-Cys as a biomarker of APAP exposure.
A: The formation of APAP-Cys adducts is a key event in APAP-induced liver injury. These adducts can disrupt protein function, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. [, , ]
A: While APAP-induced liver injury is the most well-known consequence, studies suggest that APAP metabolites, including potentially APAP-Cys, can contribute to nephrotoxicity. [, ]
ANone: As APAP-Cys is a metabolite, drug delivery and targeting strategies are not typically focused on this molecule.
A: Yes, APAP-Cys is considered a specific biomarker for APAP exposure. Detecting elevated levels of APAP-Cys in serum can aid in the diagnosis of APAP overdose, even in cases where the time of ingestion is uncertain. [, , , ]
A: A significant percentage of patients with acute liver failure of indeterminate cause have detectable levels of APAP-Cys, suggesting that unrecognized APAP toxicity may be more common than previously thought. [, ] The use of APAP-Cys as a biomarker can help identify these cases and guide appropriate treatment decisions.
A: Researchers primarily use HPLC-ECD for the detection and quantification of APAP-Cys in biological samples. This method offers high sensitivity and specificity. [, , ] Recent advancements include the use of liquid chromatography–tandem mass spectrometry (LC/MS/MS) for even greater sensitivity and accuracy. []
A: Advanced imaging techniques like atmospheric pressure-matrix-assisted laser desorption ionization-mass spectrometry imaging (AP-MALDI-MSI) have been employed to visualize the distribution of APAP and its metabolites, including APAP-Cys, in tissues like the kidney. [] This technology provides valuable insights into the spatial distribution and potential for organ-specific toxicity.
ANone: The provided research primarily focuses on the clinical aspects of APAP-Cys. Further research is needed to fully understand its environmental fate, persistence, and potential impact on ecosystems.
ANone: The provided research does not delve into the specific dissolution and solubility characteristics of APAP-Cys.
A: Analytical methods, particularly HPLC-ECD and LC/MS/MS, are rigorously validated for parameters like accuracy, precision, specificity, linearity, and sensitivity to ensure reliable and accurate measurement of APAP-Cys in biological samples. []
ANone: Research involving APAP-Cys adheres to standard quality control and assurance practices for analytical methods, data handling, and reporting to ensure the reliability and validity of the findings.
ANone: The research primarily focuses on the toxicological aspects of APAP-Cys, and further investigation is needed to determine its potential for immunogenicity.
A: While APAP-Cys itself may not directly induce or inhibit drug-metabolizing enzymes, factors influencing its formation, like CYP2E1 activity, are crucial in APAP metabolism and can impact the metabolism of other drugs. [, , , ]
ANone: The research primarily focuses on the role of APAP-Cys in APAP-induced liver injury, and further research is needed to evaluate its biocompatibility and biodegradability.
A: While APAP-Cys is a highly specific biomarker for APAP exposure, other biomarkers like APAP-protein adducts can also provide valuable information about APAP metabolism and potential toxicity. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



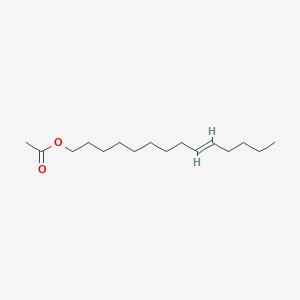

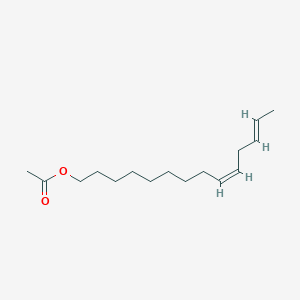
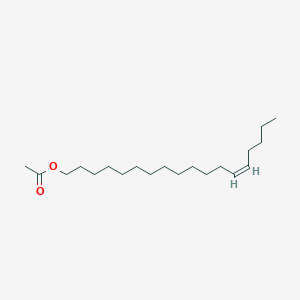
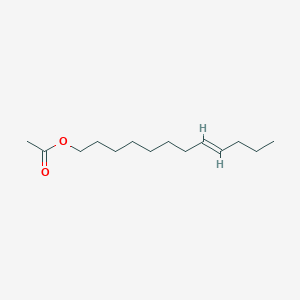
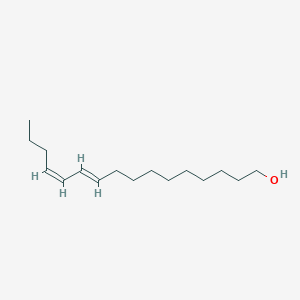

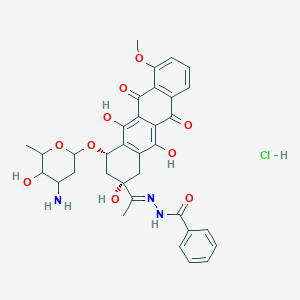
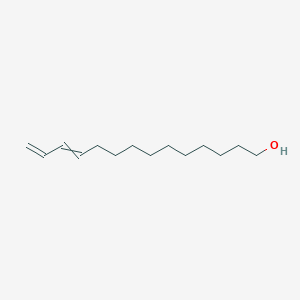
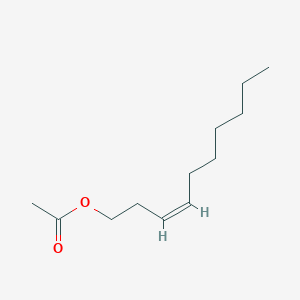

![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)

